2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE
Overview
Description
2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and two phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2-fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzil with ammonium acetate and a substituted benzaldehyde in the presence of acetic acid, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[(2-fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the fluorophenyl and methoxyphenyl groups.
2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Varies in the substituents on the phenyl rings.
Uniqueness: 2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole is unique due to the presence of the fluorophenyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to other imidazole derivatives .
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O/c29-25-14-8-7-13-23(25)19-32-24-17-15-22(16-18-24)28-30-26(20-9-3-1-4-10-20)27(31-28)21-11-5-2-6-12-21/h1-18H,19H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXSZOJLYHEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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